molecular formula C7H14OSi B1348775 2-(Trimethylsiloxy)-1,3-butadiene CAS No. 38053-91-7

2-(Trimethylsiloxy)-1,3-butadiene

Cat. No. B1348775
CAS RN: 38053-91-7
M. Wt: 142.27 g/mol
InChI Key: JOAPBVRQZQYKMS-UHFFFAOYSA-N
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Scientific Research Applications

  • Summary of the Application: Trimethylsiloxy groups have been used in the modification of polyurethane acrylates for application in textile treatment . The modified polyurethane acrylates, known as silicone modified polyurethane acrylate (SPUA) prepolymers, were prepared from various compounds including multi-hydroxyalkyl silicone (MI-III) with tris (trimethylsiloxy)silyl propyl side groups .
  • Methods of Application: The structures of the SPUA prepolymers were confirmed by 1H NMR, 13C NMR, and Fourier transformed infrared (FTIR) analysis, and SPUA films were obtained by UV curing . The properties of the films were investigated by various methods including attenuated total reflection (ATR)-FTIR, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDS), water contact angle (WCA), thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), water and hexane resistance, and tensile testing .
  • Results or Outcomes: The results showed that the structures and dosages of MI-III could influence the polymerization properties, surface properties, water and n-hexane resistance, and thermal and tensile properties of SPUA . For instance, the surface aggregation of tris (trimethylsiloxy)silyl propyl groups (even 2.5 wt%) could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .

Safety And Hazards

While specific safety and hazard information for “2-(Trimethylsiloxy)-1,3-butadiene” is not available, it’s important to handle all chemicals with care and take appropriate safety measures, such as avoiding eye and skin contact and not breathing in vapors3.


Future Directions

The future directions for research on “2-(Trimethylsiloxy)-1,3-butadiene” are not clear due to the lack of specific information. However, trimethylsilyl groups are widely used in organic chemistry, and their applications continue to be explored4.


Please note that this information is based on similar compounds and functional groups, and may not accurately represent “2-(Trimethylsiloxy)-1,3-butadiene”. For accurate information, specific studies on this compound are needed.


properties

IUPAC Name

buta-1,3-dien-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPBVRQZQYKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339225
Record name 2-(trimethylsiloxy)-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsiloxy)-1,3-butadiene

CAS RN

38053-91-7
Record name 2-(Trimethylsilyloxy)-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38053-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trimethylsiloxy)-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

70 μl (0.86 mmoles) of 3-buten-2-one [compound of formula 5 wherein R1=R2=R6=H] and 2 ml of anhydrous CH2Cl2 are charged, at 0° C. under argon in a two-necked round bottom flask equipped with magnetic stirrer and dropping funnel. 170 μl (1.22 mmoles) of triethylamine (distilled on KOH) and 209 μl (1.08 mmoles) of trimethylsilyltrifluorometansulphonate (TMDOTf) (drop by drop) are added to the mixture. In this conditions 2-(trimethylsilyloxy)-1,3-butadiene [compound 6 wherein R1=R2=R6=H] is formed “in situ”. The mixture is stirred for 45 minutes and thereafter a solution of 100 mg (0.36 mmoles) of the product from Example 2 in 2 ml of anhydrous CH2Cl2 is added therein, drop by drop, together with 69 μl (0.36 mmoles) of TMSOTf. The mixture is brought to room temperature and after 30 minutes 4 ml of a saturated solution of NaHCO3 are added and the mixture is stirred vigorously for 36 h. 4 ml of water are added to the mixture and the aqueous phase is extracted with methylene chloride, the organic phase is washed with a saturated solution of NaHCO3, water, a saturated solution of NaCl and is dried on Na2SO4. After filtration the solvent is removed and 59 mg of crude product are obtained. The product is purified by flash chromatography on silica gel column (FCC) eluting with methylene chloride and triethylamine 1%. 18 mg of the wanted product are obtained (crystals). M.p.: 53-54° C. Yield 25%.
Name
3-buten-2-one
Quantity
70 μL
Type
reactant
Reaction Step One
[Compound]
Name
formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
170 μL
Type
reactant
Reaction Step Two
Quantity
209 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trimethylsiloxy)-1,3-butadiene
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2-(Trimethylsiloxy)-1,3-butadiene
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2-(Trimethylsiloxy)-1,3-butadiene

Citations

For This Compound
107
Citations
RT Uyeda, P Vu, DD Holsworth - Organic preparations and …, 2002 - Taylor & Francis
We recently required multigram quantities of 2-trimethylsiloxy-l, 3-butadiene (l), a versatile Diels-Alder reaction component used to synthesize a number of ring systems, including …
Number of citations: 2 www.tandfonline.com
JBM Rewinkel, B Zwanenburg - Recueil des Travaux …, 1990 - Wiley Online Library
The cycloaddition reaction of α‐oxo sulfines with 2‐(trimethylsiloxy)‐1,3‐dienes, leading ultimately to thiacyclohexanone S‐oxides (alternatively named as thianone S‐oxides or …
Number of citations: 12 onlinelibrary.wiley.com
SSP Chou, CY Tsai - The Journal of Organic Chemistry, 1988 - ACS Publications
The title compound 3 was readily obtained by the thermolysis of 3-acetyl-4-(phenylthio)-3-sulfolene (2), which was prepared from 3-(phenylthio)-3-sulfolene (1) by Friedel-Crafts …
Number of citations: 32 pubs.acs.org
N Shimizu - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 80422‐55‐5 ] C 7 H 14 Cl 2 OSi (MW 213.18) InChI = 1S/C7H14Cl2OSi/c1‐6(9)7(5‐8)10‐11(2,3)4/h5‐6H,1‐4H3 InChIKey = FMXRGENZKPYBNR‐UHFFFAOYSA‐N (1,3‐dichloro‐2‐…
Number of citations: 0 onlinelibrary.wiley.com
MW Wright, TL Smalley Jr, ME Welker… - Journal of the …, 1994 - ACS Publications
Thesynthesis and characterization (including crystallographic data) of several substituted-pyridine (Rpyr) cobalt bis (dimethylglyoxime) 1, 3-butadiene complexes (R= H, tBu, 3, 5-diMe, …
Number of citations: 85 pubs.acs.org
TE Stennett, JD Mattock, L Pentecost… - Angewandte Chemie …, 2018 - Wiley Online Library
A doubly base‐stabilised diborane based on a benzylphosphine linker was prepared by a salt elimination reaction between 2‐LiC 6 H 4 CH 2 PCy 2 ⋅Et 2 O and B 2 Br 4 . This …
Number of citations: 33 onlinelibrary.wiley.com
PS Waterman, JE Belmonte, TE Bauch… - Journal of …, 1985 - Elsevier
The metalloalkadienes, 2-Fp-1,3-butadiene (5), 1-Fp-1,3-butadiene (6), and 1-Fp-3-methyl-1,3-butadiene (7) (Fp = η-C 5 H 5 (CO) 2 Fe) form Diels-Alder adducts with a variety of …
Number of citations: 12 www.sciencedirect.com
TS Chou, SC Hung - 中央研究院化學研究所集刊, 1988 - airitilibrary.com
Cross Diels-Alder (CDA) reactions of 2-phenylsulfonyl-1,3-cyclohexadiene 1 with electron-rich dienes including Danishefsky diene, 2-(trimethylsiloxy)-1,3-butadiene, and …
Number of citations: 2 www.airitilibrary.com
DD Holsworth, F Bakir, RT Uyeda, Y Ge… - Synthetic …, 2003 - Taylor & Francis
Facile access to the 2-substituted piperidine nucleus was achieved by a 3-component hetero Diels-Alder reaction. The use of an appropriately functionalized imine allowed the …
Number of citations: 2 www.tandfonline.com
MM Parsutkar, TV RajanBabu - Journal of the American Chemical …, 2021 - ACS Publications
Ketones are among the most widely used intermediates in organic synthesis, and their synthesis from inexpensive feedstocks could be quite impactful. Regio- and enantioselective …
Number of citations: 25 pubs.acs.org

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